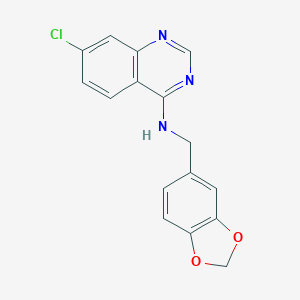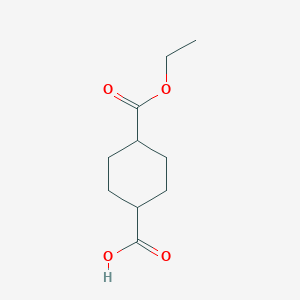
N-(2,2-diphenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diphenylethyl)acetamide: is an organic compound with the molecular formula C16H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2,2-diphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-diphenylethyl)acetamide typically involves the reaction of acetamide with 2,2-diphenylethylamine under specific conditions. One common method is the acylation of 2,2-diphenylethylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-diphenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Amines, Alcohols
Substitution: Various substituted amides
Scientific Research Applications
N-(2,2-diphenylethyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Acetamide, N-(2-phenylethyl)-
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-(2,5-dimethylphenyl)-
Comparison: N-(2,2-diphenylethyl)acetamide is unique due to the presence of two phenyl groups attached to the ethyl chain, which imparts distinct steric and electronic properties. This makes it different from other similar compounds like Acetamide, N-(2-phenylethyl)-, which has only one phenyl group, and Acetamide, N-(2,4-dimethylphenyl)-, which has methyl groups instead of phenyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
CAS No. |
93007-74-0 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,17,18) |
InChI Key |
XGPLPSYPEKXARJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



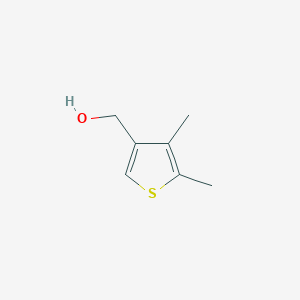
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
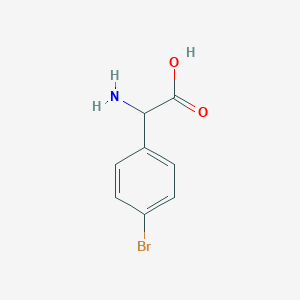
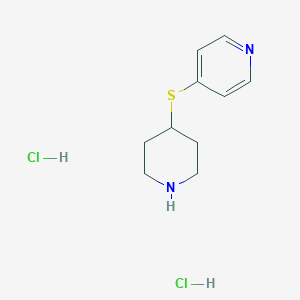


![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
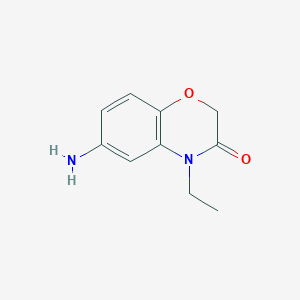
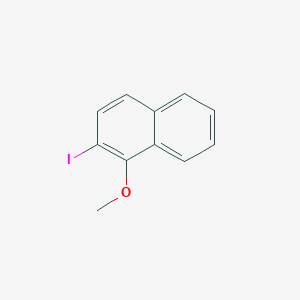
![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
